molecular formula C5H4N2O2S B1303185 2-Mercapto-5-nitropyridine CAS No. 2127-09-5

2-Mercapto-5-nitropyridine

Cat. No. B1303185
CAS RN: 2127-09-5
M. Wt: 156.16 g/mol
InChI Key: BHQUBONFIYNJDA-UHFFFAOYSA-N
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Description

2-Mercapto-5-nitropyridine is an organic chemical compound with the molecular formula C5H4N2O2S . It is also known as 5-Nitro-2-pyridinethiol or 5-Nitro-2-pyridyl Mercaptan . It appears as a light yellow to brown powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-5-nitropyridine consists of a pyridine ring with a nitro group (-NO2) attached at the 5th position and a mercapto group (-SH) attached at the 2nd position . The molecular weight of this compound is 156.16 g/mol .


Physical And Chemical Properties Analysis

2-Mercapto-5-nitropyridine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

General Information about 2-Mercapto-5-nitropyridine

2-Mercapto-5-nitropyridine is a chemical compound with the molecular formula C5H4N2O2S . It appears as a light yellow to brown powder or crystal . This compound is air sensitive and should be stored under inert gas . It has a melting point of 188 °C .

Potential Applications

While specific applications for 2-Mercapto-5-nitropyridine are not readily available, compounds similar to it have been used in various scientific fields. For instance, organic compounds with similar structures have been employed in a wide range of applications, such as high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .

Safety And Hazards

2-Mercapto-5-nitropyridine should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

5-nitro-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-7(9)4-1-2-5(10)6-3-4/h1-3H,(H,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQUBONFIYNJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377073
Record name 2-Mercapto-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-nitropyridine

CAS RN

2127-09-5
Record name 2127-09-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2127-09-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Mercapto-5-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitropyridine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Takahashi, K Ueda - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
… (V) reacts with sodium carbonate to yield Z-mercapto-Sanitropyridine, and in an ' aqueous solution, it gradually decomposes andgives rise to 2-mercapto-5-nitropyridine …
Number of citations: 2 www.jstage.jst.go.jp
NI Neshev, EM Sokolova, GI Kozub… - Russian Chemical …, 2017 - Springer
… purpose of the present work is a comparative study of the NO donating and hemolytic activity of the TNIC in which 2 mercaptopyridine and its nitro derivative, 2 mercapto 5 nitropyridine, …
Y Morisawa, M Kataoka, H Nagahori… - Journal of Medicinal …, 1980 - ACS Publications
… Caldwell et al.2 reported that oxidation of 2-mercapto-5nitropyridine (la) with chlorine resulted in formation of 2-chloro-5-nitropyridine. However, if one applies the modified oxidation of …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
A Valravamurthy, K Mopper - Environmental science & technology, 1990 - ACS Publications
… placement reaction, resulting in a new disulfide derivative and 2-mercapto-5-nitropyridine. … , (b) DTNP-sulfite derivative, and(c) 2-mercapto-5-nitropyridine (byproduct of derivatization). …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
A Castiñiras, W Hiller, J Strähle, J Bravo… - Journal of the …, 1986 - pubs.rsc.org
The compounds [HgR(L)](R = Me or Ph, L = pyridine-2-thiolate) have been isolated by reaction of HL with methylmercury(II) hydroxide and phenylmercury(II) acetate, respectively. The …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
CJ Rostek, HJ Lin, DJ Sikora… - Rubber chemistry …, 1996 - meridian.allenpress.com
Sulfur vulcanization accelerators derived from 2-mercaptobenzothiazole (MBT) have been a staple for the rubber processing industry for over 65 years. Most noteworthy are the …
Number of citations: 13 meridian.allenpress.com
M Bozdag, M Ferraroni, E Nuti, D Vullo… - Bioorganic & Medicinal …, 2014 - Elsevier
… Commercially available 2-mercapto-5-nitropyridine was reduced with sodium hydrosulfite and the obtained amine acetylated with acetic anhydride, leading to the acetamido derivative 1…
AE Witter, AD Jones - Environmental Toxicology and Chemistry …, 1998 - Wiley Online Library
… tex2gif-stack-8 in the presence of 100 μM S 2− at 0.100 absorbance units full scale and pH 8.0; derivatization and chromatographic parameters as in the text: 2-mercapto-5-nitropyridine …
EAB Avegno, SJ Hasty, AR Parameswar… - Archives of biochemistry …, 2013 - Elsevier
… Niemiec-Cyganek and Szeja [5] demonstrated transglucosidase activity of the enzyme with β-thioglucosides of 2-mercaptopyridine and 2-mercapto-5-nitropyridine. These compounds …
A Soler Maspons - 2015 - diposit.ub.edu
… Yield: 406 mg, 129% (as evidence by TLC, it has not been possible to eliminate all DTNP and the byproduct 2-mercapto-5nitropyridine). RF = 0.46 (CHCl3/MeOH/AcOH, 59:40:1, v/v), …
Number of citations: 0 diposit.ub.edu

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